7-Methoxy-2-naphthol
Overview
Description
Synthesis Analysis
- The synthesis process of related naphthol derivatives often involves reactions like hydroxy group directed C-H bond cleavage under rhodium catalysis. Such processes are noted for their efficiency in creating naphtho[1,8-bc]pyran derivatives and related polycyclic compounds (Mochida et al., 2010).
Molecular Structure Analysis
- The molecular structure of 7-Methoxy-2-naphthol, while not directly studied, can be inferred from related compounds like 4-Methoxy-1-naphthol. These structures are characterized by intermolecular O-H...O hydrogen bonds and pi-pi stacking interactions, influencing their molecular alignment and spatial organization (Marciniak & Różycka-Sokołowska, 2009).
Chemical Reactions and Properties
- Chemical reactions involving naphthols, such as 7-Methoxy-2-naphthol, often include transformations like oxidative coupling and Friedel–Crafts cyclization. These reactions are pivotal in synthesizing various naphthol-based compounds with diverse applications (Abe et al., 2001).
Physical Properties Analysis
- The physical properties of 7-Methoxy-2-naphthol derivatives, such as their stability and solubility, are influenced by molecular interactions like hydrogen bonding and pi-pi stacking. These properties are crucial in determining their applicability in various fields (Maphoru et al., 2017).
Chemical Properties Analysis
- The chemical properties of compounds like 7-Methoxy-2-naphthol are significantly influenced by their molecular structure. Factors such as the presence of methoxy groups and the naphthol core play a critical role in determining their reactivity and potential chemical transformations (Yadav & Salunke, 2013).
Scientific Research Applications
Crystal Structure Comparisons : 7-Methoxy-2-naphthol is compared to its isomer 4-methoxy-1-naphthol, where the latter forms O-H...O hydrogen bonds and pi-pi stacking interactions in its crystal structure. This comparison helps in understanding molecular packing and intermolecular interactions in crystallography (Marciniak & Różycka-Sokołowska, 2009).
Organic Synthesis Precursor : 7-Methoxy-2-naphthol serves as a precursor in the synthesis of other complex molecules. For instance, it is used in the synthesis of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, a compound relevant in antibiotic research (Brown, Eastwood, & Horvath, 1995).
Catalysis and Green Chemistry : Research on the methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate involves the study of compounds such as 7-Methoxy-2-naphthol. This research is significant for developing greener chemical processes (Yadav & Salunke, 2013).
Anti-Proliferative Properties : 7-Methoxy-2-naphthol is involved in the synthesis of derivatives that exhibit anti-proliferative activities against cancer cell lines. This is crucial for developing new anticancer drugs (Fouda et al., 2021).
Potential Carcinogenic Effects : A compound structurally related to 7-Methoxy-2-naphthol, 7-methoxy-2-nitro-naphtho[2,1-b] furan, was found to have carcinogenic effects in rats, indicating the importance of studying the biological activities of such compounds (Salmon et al., 1986).
Safety And Hazards
Future Directions
7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives . This suggests potential future directions in the synthesis of new chemical compounds.
Relevant Papers There are several papers related to 7-Methoxy-2-naphthol. One paper discusses the crystal structure of 7-methoxy-2-naphthol . Another paper mentions the use of 7-Methoxy-2-naphthol in the synthesis of new 1H-benzo[f]chromene derivatives .
properties
IUPAC Name |
7-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNRIIETORURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357408 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-naphthol | |
CAS RN |
5060-82-2 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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